molecular formula C7H10O3 B1436897 4-Methyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid CAS No. 2168062-80-2

4-Methyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid

Cat. No. B1436897
CAS RN: 2168062-80-2
M. Wt: 142.15 g/mol
InChI Key: MMIUMWSBCLBMFV-UHFFFAOYSA-N
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Description

4-Methyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid is a bicyclic compound. Its linear formula is C7H10O3 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H10O3/c1-6-2-7(3-6,5(8)9)10-4-6/h2-4H2,1H3,(H,8,9) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The molecular weight of 4-Methyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid is 142.15 . It is a powder at room temperature .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis of Tetrahydrofuran Derivatives : An efficient synthesis of tetrahydrofuran-3,5-dicarboxylic acid derivatives was developed, employing a six-step sequence starting from 5-norborne-2-ol. This process includes the methanolysis-rearrangement of a specific bicyclic compound and results in good yields of the desired compounds (Wang et al., 2001).
  • Preparation of Esters : A method was described for preparing certain esters, involving a Diels-Alder reaction and a ketal hydrolysis reaction. This process was found more efficient than traditional methods (Aragão et al., 2005).
  • Enantioselective Synthesis : The scalable enantioselective synthesis of a specific 7-oxabicyclo[2.2.1]heptan-2-exo-carboxylic acid, a precursor in the synthesis of A2a receptor antagonists, was achieved using an enzymatic resolution (Wirz et al., 2010).

Potential Pharmacological Applications

  • Neuroprotective Drug Development : Methyl 2-(methoxycarbonyl)-2-(methylamino) bicyclo[2.1.1]-hexane-5-carboxylate was developed as a potential neuroprotective drug. Positron Emission Tomography (PET) studies indicated its accumulation in cortical brain areas, suggesting its potential in neuroscience research (Yu et al., 2003).
  • Anti-HIV Activity : Derivatives of 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acids showed potential anti-HIV-1 activity, indicating the therapeutic relevance of these compounds (Song Dan-qing, 2009).
  • Cancer Treatment : LB-100, a derivative of 7-oxabicyclo[2.2.1]heptane-2-carboxylic acid, exhibited promising antitumor properties in preclinical and early-stage clinical studies, targeting specific phosphatases in cancer cells (D’Arcy et al., 2019).
  • Synthesis of Norcantharidin Analogs : The synthesis of norcantharidin analogs from related compounds demonstrated selective anticancer effects against specific human cancer cell lines (Pachuta-Stec & Szuster‐Ciesielska, 2015).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

4-methyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c1-6-2-7(3-6,5(8)9)10-4-6/h2-4H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMIUMWSBCLBMFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C1)(OC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid

CAS RN

2168062-80-2
Record name 4-methyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid
Reactant of Route 2
4-Methyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid
Reactant of Route 3
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4-Methyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid
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4-Methyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid
Reactant of Route 5
4-Methyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid
Reactant of Route 6
4-Methyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid

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